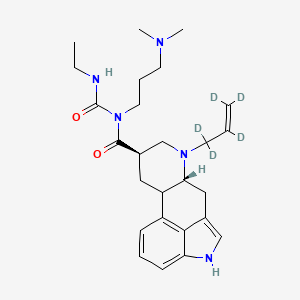
Ketoprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that is used to reduce inflammation, pain, and fever. It belongs to the propionic acid class of NSAIDs and is structurally similar to ibuprofen and naproxen. This compound is commonly used to treat arthritis, menstrual cramps, and other conditions that cause pain and inflammation.
Scientific Research Applications
Muscle Function and sEMG Activity : Ketoprofen effectively attenuates muscle soreness and enhances maximal isometric force recovery after high-force eccentric exercise. It does not reduce the increase in EMG activity caused by eccentric exercise, but it does help in reducing perceived muscle soreness and improving force recovery (Sayers et al., 2001).
Degradation in Water Matrices : The degradation of this compound in aqueous solutions by sulfate radical-based advanced oxidation processes (SR-AOPs) has been studied. Variables like temperature, persulfate concentrations, and water matrix significantly influence the degradation process, making SR-AOPs a technically feasible method for remediating this compound-contaminated water (Feng et al., 2017).
Ecotoxicity in Zebrafish : this compound demonstrates developmental toxicity and affects various biological endpoints in zebrafish. It can impact development and biological functions at certain concentrations, suggesting potential ecological risks (Rangasamy et al., 2018).
Soil Adsorption and Degradation : In soil, this compound is not strongly adsorbed, indicating potential for downward movement with percolating water. Its degradation in soil is influenced by organic matter content, and microbial degradation is the dominant pathway (Xu et al., 2009).
Pharmacokinetics : The pharmacokinetics of this compound and its enantiomers have been studied, indicating little stereoselectivity and similar plasma time-courses for both enantiomers. This contributes to the drug's rapid onset of action and flexible dosing (Jamali & Brocks, 1990).
White-rot Fungus-Mediated Degradation : this compound can be effectively degraded by the white-rot fungus Trametes versicolor, suggesting a potential biological method for removing this drug from the environment (Marco-Urrea et al., 2010).
Co-loaded Microspheres for Arthritis : Co-loading this compound with microRNA-124 in poly (lactic-co-glycolic acid) microspheres shows promise for treating rheumatoid arthritis, indicating a synergistic effect in reducing inflammation and bone damage (Yu et al., 2018).
Central and Peripheral Analgesic Actions : this compound exhibits both central and peripheral analgesic activities, making it effective for pain relief in conditions with tissue inflammation (Herrero et al., 1997).
Potential in Cancer Treatment : this compound shows potential cytostatic effects in treating cells derived from colon and cervix cancer, which may involve the inhibition of NF-κB transcription factor (Damnjanovic et al., 2015).
Photoallergic Contact Dermatitis : this compound can cause photoallergic contact dermatitis, particularly in patients using this compound-containing topical preparations (Hindsén et al., 2005).
Mechanism of Action
Target of Action
Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound exerts its therapeutic effects by inhibiting the activity of the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing their levels in the body . The reduction in prostaglandin levels alleviates symptoms such as pain, inflammation, and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This disruption can have downstream effects on various physiological processes, including inflammation and pain sensation .
Pharmacokinetics
This compound exhibits typical pharmacokinetic properties of NSAIDs. It is rapidly absorbed and has a protein binding rate of 99% . The elimination half-life of this compound is approximately 2–2.5 hours . These properties influence the bioavailability of this compound, affecting its therapeutic efficacy .
Result of Action
At the molecular level, this compound’s action results in a significant reduction in the levels of prostaglandins . This leads to a decrease in inflammation, pain, and fever . At the cellular level, this compound can induce apoptosis and inhibit autophagy in certain cell types, such as cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been identified as an environmental contaminant that can have ecotoxicological effects on various organisms . Furthermore, it has been found that this compound can bioaccumulate and biomagnify throughout the food chain, potentially impacting ecosystem function .
Biochemical Analysis
Biochemical Properties
Ketoprofen interacts with various enzymes and proteins, including cyclooxygenase isoforms (COX-1 and COX-2) and lipoxygenase . It inhibits both COX-1 and COX-2, leading to a considerable decrease in the synthesis of precursors of prostaglandins and thromboxane .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It disturbs the type and content of metabolites (amino acids, carbohydrates, and secondary metabolites) to varying degrees and perturbs key metabolic pathways (substance synthesis and energy metabolism), ultimately resulting in the reduction of rice seedling biomass .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It causes an important decrease in thromboxane—A2 synthesis by blocking the thromboxane-synthase enzyme, thereby effectively inhibiting platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It affects the respiration rate, ATP content, H + -ATPase activity and induces changes in the contents of carbon assimilation products (soluble sugar, reducing sugar, sucrose, and starch) and the activities of key enzymes in carbon metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It affects the contents of nitrate, ammonium, and free amino acids, and the activities of key enzymes involved in nitrogen metabolism .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ketoprofen involves several steps starting from commercially available starting materials. The design of the synthesis pathway involves the conversion of a carboxylic acid to an acid chloride, followed by a Friedel-Crafts acylation reaction, and then a reduction step to obtain the final product.", "Starting Materials": [ "Benzophenone", "2-(3-benzoylphenyl)propionic acid", "Thionyl chloride", "Aluminum chloride", "Lithium aluminum hydride", "Diethyl ether", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Conversion of 2-(3-benzoylphenyl)propionic acid to acid chloride using thionyl chloride", "Friedel-Crafts acylation reaction of benzophenone with the acid chloride using aluminum chloride as a catalyst", "Reduction of the intermediate product using lithium aluminum hydride in diethyl ether to obtain the alcohol", "Conversion of the alcohol to the ketone using methanol and sodium hydroxide", "Final purification of the product using hydrochloric acid to obtain Ketoprofen" ] } | |
CAS RN |
1189508-77-7 |
Molecular Formula |
C16H14O3 |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
(2S)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3 |
InChI Key |
DKYWVDODHFEZIM-HPZMRZLNSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
synonyms |
3-Benzoyl-α-methyl-13C,d3-benzeneacetic Acid; m-Benzoylhydratropic Acid-13C,d3; _x000B_2-(3-Benzoylphenyl)propionic Acid-13C,d3; RP-19583-13C,d3; Alreumat-13C,d3; Alrheumun-13C,d3; Capisten-13C,d3; Epatec-13C,d3; Fastum-13C,d3; Ketofen-13C,d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




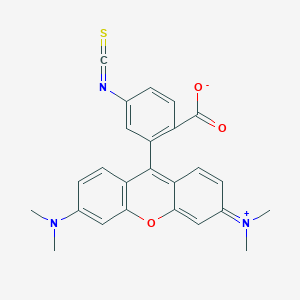
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

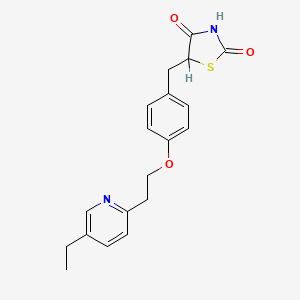
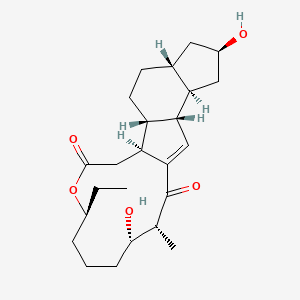
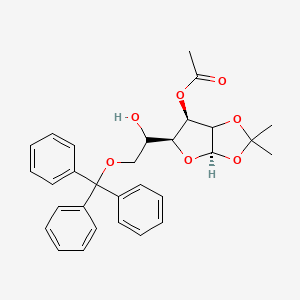
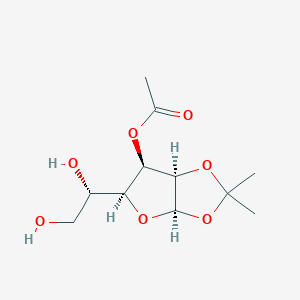
![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
